molecular formula C10H8FN3O B8355407 5-fluoro-2-(2-methyl-2H-1,2,4-triazol-3-yl)-benzaldehyde

5-fluoro-2-(2-methyl-2H-1,2,4-triazol-3-yl)-benzaldehyde

Cat. No. B8355407
M. Wt: 205.19 g/mol
InChI Key: KVCWMQJYSHUCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420655B2

Procedure details

To a solution of [5-fluoro-2-(2-methyl-2H-1,2,4-triazol-3-yl)-phenyl]-methanol plus regiosiomer (600 mg, 2.90 mmol) in CH2Cl2 (20.0 mL) is added MnO2 (750 mg, 8.63 mmol). The reaction mixture is stirred at room temperature for 72 hours and is filtered through diatomaceous earth. The filtrate is concentrated under reduced pressure and the residue is purified by silica gel flash column chromatography with 6% MeOH in CH2Cl2 as the eluent to afford 5-fluoro-2-(2-methyl-2H-1,2,4-triazol-3-yl)-benzaldehyde plus regioisomer (475 mg, 80%).
Name
[5-fluoro-2-(2-methyl-2H-1,2,4-triazol-3-yl)-phenyl]-methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:10]2[N:11]([CH3:15])[N:12]=[CH:13][N:14]=2)=[C:6]([CH2:8][OH:9])[CH:7]=1>C(Cl)Cl.O=[Mn]=O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:10]2[N:11]([CH3:15])[N:12]=[CH:13][N:14]=2)=[C:6]([CH:7]=1)[CH:8]=[O:9]

Inputs

Step One
Name
[5-fluoro-2-(2-methyl-2H-1,2,4-triazol-3-yl)-phenyl]-methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=C(C1)CO)C=1N(N=CN1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
750 mg
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by silica gel flash column chromatography with 6% MeOH in CH2Cl2 as the eluent

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
FC=1C=CC(=C(C=O)C1)C=1N(N=CN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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